molecular formula C24H24N2O4S2 B4552022 (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4552022
M. Wt: 468.6 g/mol
InChI Key: JCKZVYXOIQGYNZ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, an indolone moiety, and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, which is then coupled with the indolone moiety

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and indolone-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one lies in its combination of a thiazolidinone ring, an indolone moiety, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5Z)-3-(2,5-dimethoxyphenyl)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-4-5-8-13-25-17-10-7-6-9-16(17)20(22(25)27)21-23(28)26(24(31)32-21)18-14-15(29-2)11-12-19(18)30-3/h6-7,9-12,14H,4-5,8,13H2,1-3H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZVYXOIQGYNZ-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.